molecular formula C16H16O3 B6314196 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone CAS No. 474391-07-6

1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone

Cat. No.: B6314196
CAS No.: 474391-07-6
M. Wt: 256.30 g/mol
InChI Key: ITBQCWHUGKCIRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone involves the reaction of 3-methoxyphenyl phenylacetate with trifluoromethanesulfonic anhydride (Tf2O). The reaction mixture is cooled to -50°C and then allowed to reach room temperature over three days. The product is then extracted and purified .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient extraction and purification techniques is crucial to obtain high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone involves its interaction with

Properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-3-5-12(6-4-11)9-15(17)14-8-7-13(19-2)10-16(14)18/h3-8,10,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBQCWHUGKCIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the previous procedure and starling from 1-(2,4-dihydroxyphenyl)-2-(4-methylphenyl)ethanone (7.51 g, 31.0 mmol) and methanol (1.32 mL, 32.55 mmol), 7.38 g (93%) of the title compound was obtained as a white solid: mp (EtOAc/hexane) 71-72° C.; IR (KBr) 1639, 1623, 1590, 1516, 1508, 1439, 1388, 1355, 1268, 1231, 1205, 1131, 10.33, 1010, 957, 800, 780, 571, 504, 491 cm−1; 1H NMR (400 MHz, CDCl3) δ 12.72 (br s, 1H), 7.73 (d, J=8.6 Hz, 1H), 7.24-7.14 (m, 4H), 6.43-6.40 (m, 2H), 4.1.5 (s, 2H), 3.81 (s, 3H), 2.31 (s, 3H); 13C NMR (100 MHz, CDC3) δ 202.63, 166.56, 166.28, 137.14, 132.47, 131.71, 129.87, 129.61, 113.60, 108.20, 101.43, 55.98, 44.89, 21.48; HRMS calculated for C16H16NaO1(M+Na)+ 279.0997; found 279.0989.
Quantity
7.51 g
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step Two
Yield
93%

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